

A Comparative Spectroscopic Guide to 4,6-Dimethoxy-2-methylpyrimidine and Its Analogs

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Compound of Interest

Compound Name: **4,6-Dimethoxy-2-methylpyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4,6-Dimethoxy-2-methylpyrimidine** with its structural analogs. By presenting key experimental data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of these pyrimidine derivatives in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4,6-Dimethoxy-2-methylpyrimidine** and its selected analogs. These compounds share the pyrimidine core but differ in their substitution patterns, providing a basis for understanding structure-spectra correlations.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-5	OCH ₃ (at C4/C6)	CH ₃ (at C2)	Other	Solvent
4,6-Dimethoxy-2-methylpyrimidine (Predicted)	~5.8	~3.9	~2.5	-	CDCl ₃
4,6-Dimethoxy-2-methylthiopyrimidine	6.15 (s, 1H)	3.84 (s, 6H)	-	3.51 (s, 3H, SCH ₃)	CDCl ₃
4,6-Dimethoxy-2-methylsulfonylpyrimidine[1]	6.20 (s, 1H)	4.06 (s, 6H)	-	3.34 (s, 3H, SO ₂ CH ₃)	CDCl ₃
2,4-Dimethoxypyrimidine	5.9 (d, 1H)	3.9 (s, 3H), 4.0 (s, 3H)	-	8.1 (d, 1H, H-6)	CDCl ₃
4,6-Dimethylpyrimidine	7.1 (s, 1H)	-	2.5 (s, 6H)	8.9 (s, 1H, H-2)	CDCl ₃
2-Amino-4,6-dimethoxypyrimidine	5.3 (s, 1H)	3.8 (s, 6H)	-	5.1 (br s, 2H, NH ₂)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-2	C-4, C-6	C-5	OCH ₃	CH ₃	Other	Solvent
4,6-Dimethoxy-2-methylpyrimidine (Predicted)	~166	~171	~85	~54	~25	-	CDCl ₃
4,6-Dimethoxy-2-methylthiopyrimidine[1]	171.30	171.06	85.53	53.40	-	14.14 (SCH ₃)	CDCl ₃
4,6-Dimethoxy-2-methylsulfonylpyrimidine[1]	164.42	171.90	93.11	55.11	-	39.81 (SO ₂ CH ₃)	CDCl ₃)
2,4-Dimethoxy-6-pyrimidinene	164.5	170.8	90.3	54.1, 54.9	-	-	CDCl ₃
4,6-Dimethylpyrimidin-2-ene	158.1	167.2	119.4	-	23.8	-	CDCl ₃
2-Amino-4,6-dimethoxy-6-pyrimidinene	164.2	171.5	82.1	53.3	-	-	DMSO-d ₆

Table 3: Key IR Absorption Bands (cm⁻¹)

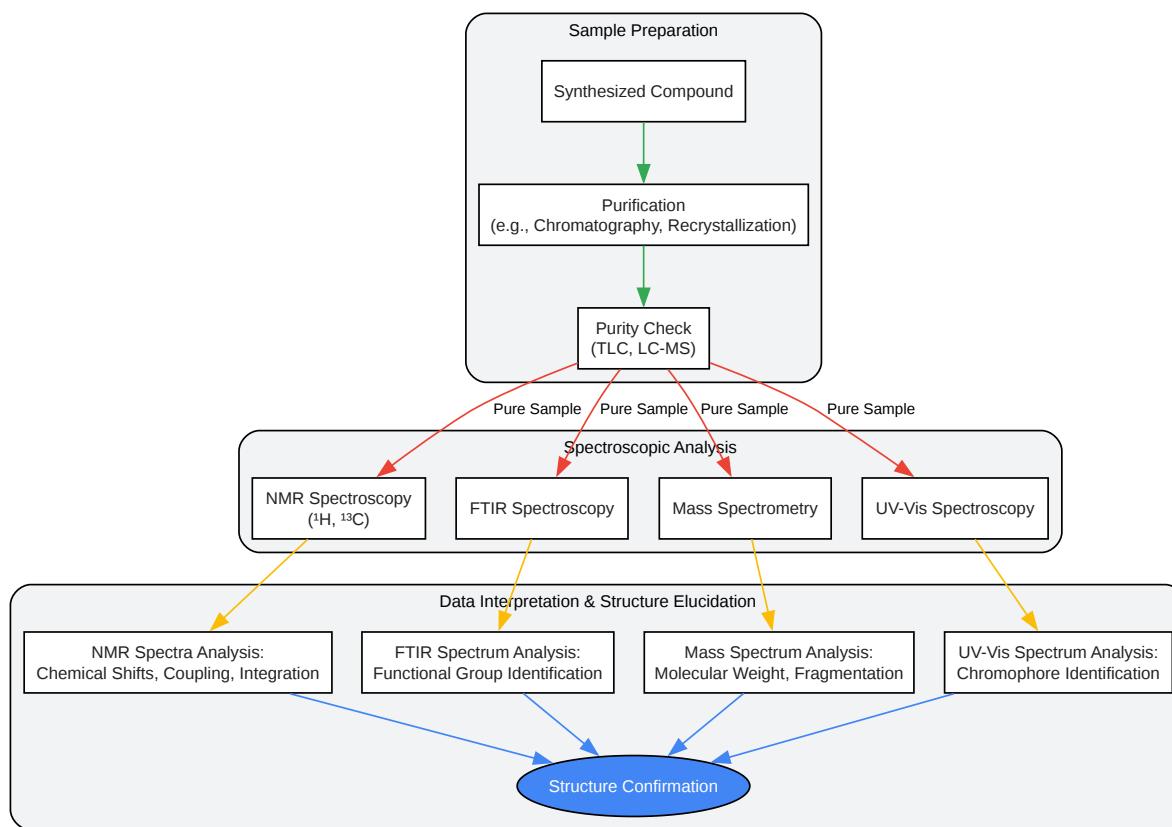
Compound	C=N Stretch	C=C Stretch	C-O Stretch	Other Key Bands
4,6-Dimethoxy-2-methylpyrimidine (Predicted)	~1580	~1560, ~1460	~1200, ~1050	C-H stretch (aromatic & aliphatic)
4,6-Dimethoxy-2-methylthiopyrimidine	~1570	~1550, ~1450	~1210, ~1040	C-S stretch
4,6-Dimethoxy-2-methylsulfonylpyrimidine[2]	~1585	~1565, ~1465	~1220, ~1030	S=O stretch (~1350, ~1150)
2,4-Dimethoxypyrimidine	~1595	~1560, ~1470	~1215, ~1020	C-H out-of-plane bending
4,6-Dimethylpyrimidine	~1590	~1550, ~1440	-	C-H bending (methyl)
2-Amino-4,6-dimethoxypyrimidine	~1640	~1570, ~1470	~1200, ~1050	N-H stretch (~3300, ~3150)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$	Key Fragments	Ionization Method
4,6-Dimethoxy-2-methylpyrimidine	154.08	$[M-CH_3]^+$, $[M-OCH_3]^+$, pyrimidine core fragments	EI
4,6-Dimethoxy-2-methylthiopyrimidine[3]	186.05	$[M-SCH_3]^+$, $[M-CH_3]^+$, $[M-OCH_3]^+$	EI
4,6-Dimethoxy-2-methylsulfonylpyrimidine[2]	218.04	$[M-SO_2CH_3]^+$, $[M-CH_3]^+$, $[M-OCH_3]^+$	EI
2,4-Dimethoxypyrimidine[4]	140.06	$[M-CH_3]^+$, $[M-OCH_3]^+$, $[M-CO]^+$	EI
4,6-Dimethylpyrimidine[5]	108.07	$[M-H]^+$, $[M-CH_3]^+$, $[M-HCN]^+$	EI
2-Amino-4,6-dimethoxypyrimidine	155.07	$[M-NH_2]^+$, $[M-CH_3]^+$, $[M-OCH_3]^+$	EI

Experimental Workflow and Signaling Pathways

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyrimidine derivative, from sample preparation to data interpretation.



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References

- 1. asianpubs.org [asianpubs.org]
- 2. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxypyrimidine [webbook.nist.gov]
- 5. Pyrimidine, 4,6-dimethyl- [webbook.nist.gov]
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